molecular formula C25H28FNO4S B2669087 N-(4-fluorophenyl)-N-(2-hydroxy-3-(mesityloxy)propyl)-4-methylbenzenesulfonamide CAS No. 1040643-12-6

N-(4-fluorophenyl)-N-(2-hydroxy-3-(mesityloxy)propyl)-4-methylbenzenesulfonamide

Cat. No. B2669087
CAS RN: 1040643-12-6
M. Wt: 457.56
InChI Key: ZMBXBMUQHDHHAQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-(2-hydroxy-3-(mesityloxy)propyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly referred to as FMHM and is used for various scientific research applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

COX-2 Inhibition

Sulfonamide derivatives, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been synthesized and evaluated for their ability to inhibit COX-2, an enzyme associated with inflammation and pain. Introduction of a fluorine atom has been found to enhance COX-1/COX-2 selectivity, leading to the identification of potent and selective COX-2 inhibitors like JTE-522, which shows promise for treating conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).

N-Demethylation of Amides

The use of N-fluorobenzenesulfonimide as an oxidant, in conjunction with a copper catalyst, has enabled the unprecedented N-demethylation of N-methyl amides, a process crucial for the synthesis of various organic compounds. This method highlights the role of fluorine-containing sulfonamides in facilitating novel organic transformations (Xu Yi et al., 2020).

Structural and Computational Studies

Sulfonamide molecules have been the subject of extensive structural characterization and computational studies to understand their physical, chemical, and biological properties. For instance, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) has been analyzed through crystallography and DFT calculations, offering insights into its molecular interactions and stability (P. Murthy et al., 2018).

Electrophilic Fluorination

Fluorine-containing sulfonamides serve as electrophilic fluorinating agents, enabling the selective introduction of fluorine atoms into organic molecules. This is crucial for the synthesis of fluorinated compounds, which have significant applications in medicinal chemistry and agrochemicals. A study on chiral fluorinating agents demonstrates the utility of N-fluoro-benzenesulfonamide derivatives in achieving enantioselective fluorination (Huiliang Sun et al., 2008).

properties

IUPAC Name

N-(4-fluorophenyl)-N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FNO4S/c1-17-5-11-24(12-6-17)32(29,30)27(22-9-7-21(26)8-10-22)15-23(28)16-31-25-19(3)13-18(2)14-20(25)4/h5-14,23,28H,15-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBXBMUQHDHHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=C(C=C(C=C2C)C)C)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-N-(2-hydroxy-3-(mesityloxy)propyl)-4-methylbenzenesulfonamide

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